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Compound of Interest

Compound Name:
Methyl 1-methyl-4-nitro-1H-

imidazole-2-carboxylate

Cat. No.: B066790 Get Quote

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, identified by CAS number 169770-25-

6, represents more than just a chemical entity. It is a strategically designed, synthetically

versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of

medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the

deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester

moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile,

establishing it as a privileged scaffold for the construction of more complex, biologically active

molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from

spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven

insights for professionals engaged in the pursuit of novel therapeutics.

Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its

effective application in research and development. The key identifiers and properties for CAS

169770-25-6 are summarized below.
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Property Value Source(s)

CAS Number 169770-25-6 [1][2][3][4]

IUPAC Name
methyl 1-methyl-4-nitro-1H-

imidazole-2-carboxylate
[3][5]

Synonyms
Methyl 4-nitro-1-

methylimidazole-2-carboxylate
[6]

Molecular Formula C₆H₇N₃O₄ [1][2][6][7]

Molecular Weight 185.14 g/mol [1][3][6][7]

InChI Key
FZSWXFKGZZOIMM-

UHFFFAOYSA-N
[1][3][5]

Physical Form Solid [3][8]

Melting Point 157-158 °C [4]

Purity Typically ≥98% [3][6][8]

Storage Sealed in dry, 2-8°C [3][6][8]

Synthesis and Process Chemistry: A Strategic
Approach
The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can be achieved

through several strategic routes. The choice of method is often dictated by the desired yield,

purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various

synthetic strategies.

High-Yield Methanolysis Protocol
A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone

precursor.[2] This method is favored for its efficiency and straightforward purification.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/zh/product/b066790
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://m.chemicalbook.com/CASEN_169770-25-6.htm
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987eb67f?context=bbe
https://www.achemtek.com/products/0104-000847
https://www.benchchem.com/zh/product/b066790
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://www.achemtek.com/products/0104-000847
https://m.chemicalbook.com/CAS_169770-25-6.htm
https://www.benchchem.com/zh/product/b066790
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.achemtek.com/products/0104-000847
https://m.chemicalbook.com/CAS_169770-25-6.htm
https://www.benchchem.com/zh/product/b066790
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987eb67f?context=bbe
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://m.chemicalbook.com/CASEN_169770-25-6.htm
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.achemtek.com/products/0104-000847
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6eef95?context=bbe
https://www.achemtek.com/products/0104-000847
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6eef95
https://www.benchchem.com/product/b066790?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9180798.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-

yl)ethanone.

Solvent Addition: Introduce methanol (40 mL) to the flask.

Initial Heating: Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and

thermal equilibration.

Catalysis: Add a catalytic amount of sodium hydride (approx. 100 mg).

Expert Insight:Sodium hydride, a strong, non-nucleophilic base, is crucial here. It

deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more

potent nucleophile than methanol itself, driving the reaction to completion and ensuring the

efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.

[2]

Reaction Monitoring: Continue stirring at 40 °C for 2 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Workup and Isolation: Upon completion, cool the reaction mixture and isolate the product by

filtration. This procedure typically affords the target compound in a high yield of 94%.[2]

2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone

40 °C, 2 hours

Methanol (Solvent/Reagent)
Sodium Hydride (Catalyst)

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
(Yield: 94%)

Methanolysis

Click to download full resolution via product page

Caption: High-yield synthesis via catalyzed methanolysis.

Comparative Analysis of Synthetic Strategies
Several methods for preparing this compound have been documented, each with distinct

advantages. The choice of strategy is a critical decision in the development pipeline, balancing
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yield, purity, and scalability.

Synthesis
Method

Typical Yield
(%)

Regioselectivit
y

Key Advantage Source

Direct Nitration 60–75 85–90% C4 Simplicity [1]

Sequential

Synthesis
70–90 >95% C4

High purity and

control
[1]

Copper(II) Nitrate

Nitration
78–82 90–93% C4

Reduced reagent

waste
[1]

Esterification 85–90 N/A
High conversion

from acid
[1]

Methanolysis ~94 N/A
Excellent yield

from precursor
[2]

Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and

stability of a synthetic intermediate intended for drug development.

Spectroscopic Data
The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the

molecule.[2]
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Chemical Shift (δ) Multiplicity Integration Assignment

7.84 ppm Singlet 1H
Imidazole Ring Proton

(Im-CH)

4.18 ppm Singlet 3H
N-Methyl Protons (N-

CH₃)

3.93 ppm Singlet 3H
Ester Methyl Protons

(O-CH₃)

Data acquired in

CDCl₃.

High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.

Calculated m/z for C₆H₇N₃O₄: 185.0437[2]

Measured m/z: 185.0476[2]

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of pharmaceutical intermediates.

Self-Validating HPLC Protocol:

System: A reverse-phase HPLC system with UV detection.

Column: C18 stationary phase.

Mobile Phase: A gradient of acetonitrile and water is typically effective.

Detection: UV detection at 254 nm.[1]

Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a

known concentration.

Sample Preparation: Prepare the synthesized sample at the same concentration.
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Analysis: Inject both the standard and the sample. Purity is determined by comparing the

peak area of the main analyte to the total area of all peaks.

Trustworthiness Pillar:The protocol's integrity is ensured by running a system suitability

test (SST) before analysis. This involves multiple injections of the reference standard to

verify that parameters like retention time, peak asymmetry, and theoretical plates are

within acceptable limits, confirming the system is performing correctly before sample

analysis. A purity level of ≥98% is achievable and expected.[1]

Chemical Reactivity and Role in Drug Design
The compound's utility stems from the distinct reactivity of its functional groups, making it a

versatile building block for exploring structure-activity relationships (SAR).[1]

Key Reactive Sites

Synthetic Applications

CAS 169770-25-6

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
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Caption: Reactivity sites and their application in synthesis.
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The Nitro Group: This powerful electron-withdrawing group is the key to the compound's

biological potential. In low-oxygen environments, such as those found in anaerobic bacteria

or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive

nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and

damage critical biomolecules like DNA and proteins, leading to cell death.[1]

The Carboxylate Ester: The ester at the 2-position serves multiple roles. It can act as a

prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid.

Furthermore, it can be converted to amides or other functional groups, allowing for the facile

generation of a library of derivatives for SAR studies.

Applications in Drug Discovery and Development
This compound is not merely a synthetic intermediate but a precursor to molecules with

significant therapeutic potential.

Proposed Mechanism of Action as a Prodrug
The primary mechanism involves its role as a precursor to active metabolites that interfere with

fundamental cellular processes.[1]

CAS 169770-25-6
(Inactive Prodrug)

Reductive Activation
(e.g., in hypoxic cells,
anaerobic bacteria)

Reactive Nitro Intermediates
(e.g., Nitroso, Hydroxylamine)

Cellular Macromolecules
(DNA, Proteins, Enzymes)

Interact with Covalent Modification &
Damage

Cell Cycle Arrest
Apoptosis
Cell Death

Click to download full resolution via product page

Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.

Therapeutic Potential
Antimicrobial and Antiparasitic Agents: The mechanism of reductive activation is highly

effective against anaerobic organisms. Studies have shown that this compound and its

derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative

bacteria, including strains that have developed resistance to conventional treatments like

metronidazole.[1]
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Anticancer Agents: The hypoxic microenvironment of solid tumors makes them prime targets

for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the

proliferation of various cancer cell lines.[1] The proposed mechanisms include the induction

of apoptosis and cell cycle arrest at the G2/M phase.[1]

Radiosensitizers: In cancer therapy, these compounds can also act as radiosensitizers. By

depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing

effects of ionizing radiation.[1]

Safety, Handling, and Regulatory Profile
As a chemical intermediate, proper handling is essential. The compound is classified as an

irritant.[2][4]

Signal Word: Warning[3][8]

Hazard Statements:

H302: Harmful if swallowed[3][8]

H315: Causes skin irritation[3][8]

H319: Causes serious eye irritation[3][8]

H335: May cause respiratory irritation[3][8]

Precautionary Measures:

Use in a well-ventilated area or fume hood.

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses,

and a lab coat.

Avoid breathing dust.[3]

In case of eye contact, rinse cautiously with water for several minutes.[3]
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This compound is intended for research and development use only and is not for human or

veterinary use.[1][6]

Conclusion and Future Outlook
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS 169770-25-6) is a high-value,

strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and

proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable

tool for drug discovery professionals. Future research will likely focus on expanding the library

of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its

pharmacokinetic properties for clinical translation. Its role as a foundational building block in the

development of next-generation therapeutics is firmly established.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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